molecular formula C14H18BrN5 B12810277 2,4,6-Pyrimidinetriamine, N4-(4-bromophenyl)-butyl- CAS No. 92378-15-9

2,4,6-Pyrimidinetriamine, N4-(4-bromophenyl)-butyl-

Cat. No.: B12810277
CAS No.: 92378-15-9
M. Wt: 336.23 g/mol
InChI Key: NBYSGCVETVJFJN-UHFFFAOYSA-N
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Description

2,4,6-Pyrimidinetriamine, N4-(4-bromophenyl)-butyl- is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with three amino groups and a 4-bromophenyl-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Pyrimidinetriamine, N4-(4-bromophenyl)-butyl- typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.

    Introduction of Amino Groups: The amino groups are introduced through nucleophilic substitution reactions using appropriate amines.

    Attachment of the 4-Bromophenyl-Butyl Group: This step involves the reaction of the pyrimidine derivative with 4-bromobutyl bromide under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Pyrimidinetriamine, N4-(4-bromophenyl)-butyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols, basic conditions.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Formation of substituted derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

2,4,6-Pyrimidinetriamine, N4-(4-bromophenyl)-butyl- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for biological receptors.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2,4,6-Pyrimidinetriamine, N4-(4-bromophenyl)-butyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Pyrimidinetriamine, N4-(4-bromophenyl)-N2-methyl-5-nitroso-: A similar compound with a nitroso group and a methyl group instead of the butyl group.

    N4-(4-Bromophenyl)-5-nitroso-pyrimidine-2,4,6-triamine: Another related compound with a nitroso group.

Uniqueness

2,4,6-Pyrimidinetriamine, N4-(4-bromophenyl)-butyl- is unique due to the presence of the butyl group, which can influence its chemical reactivity and biological activity. The butyl group can enhance the compound’s lipophilicity, potentially improving its ability to interact with lipid membranes and biological targets.

Properties

CAS No.

92378-15-9

Molecular Formula

C14H18BrN5

Molecular Weight

336.23 g/mol

IUPAC Name

4-N-(4-bromophenyl)-6-N-butylpyrimidine-2,4,6-triamine

InChI

InChI=1S/C14H18BrN5/c1-2-3-8-17-12-9-13(20-14(16)19-12)18-11-6-4-10(15)5-7-11/h4-7,9H,2-3,8H2,1H3,(H4,16,17,18,19,20)

InChI Key

NBYSGCVETVJFJN-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=CC(=NC(=N1)N)NC2=CC=C(C=C2)Br

Origin of Product

United States

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